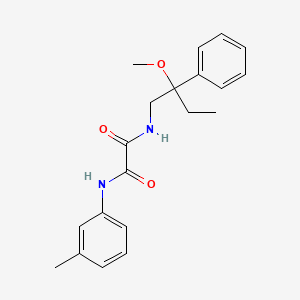

N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-4-20(25-3,16-10-6-5-7-11-16)14-21-18(23)19(24)22-17-12-8-9-15(2)13-17/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHJUIIAOIFBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C(=O)NC1=CC=CC(=C1)C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with m-tolyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a catalyst like triethylamine to facilitate the formation of the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amine functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Oxalamide derivatives with additional oxygen functionalities.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Polarity and Bioactivity :

- The methoxy and hydroxyethyl groups in S336 and H3obea enhance water solubility, critical for flavor compounds (S336) or metal coordination (H3obea). In contrast, the m-tolyl group in the target compound reduces polarity, favoring hydrophobic interactions in drug-receptor binding .

- Bulky substituents (e.g., adamantyl in Compound 6) improve enzyme inhibition potency by filling hydrophobic pockets in targets like sEH .

Synthetic Yields and Purity :

- Anti-HIV oxalamides (e.g., Compound 13) exhibit moderate yields (36–53%), attributed to stereochemical complexity during synthesis .

- Flavor compounds like S336 prioritize high purity (>90%) for regulatory compliance, achieved via optimized protocols .

Functional Group Impact on Applications :

- Carboxylate/hydroxy groups (H3obea) enable coordination to metals, forming polymers with magnetic properties .

Pyridyl/chlorophenyl groups (S336, Compound 13) enhance receptor binding (umami taste or HIV entry inhibition) via π-π stacking or halogen bonding .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, trends from analogs suggest:

- Metabolic Stability : Methoxy groups resist oxidative metabolism better than hydroxyl or benzyloxy groups (e.g., Compound 6), which may undergo rapid glucuronidation .

Biological Activity

N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. The compound features methoxy and aromatic groups, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1797560-56-5 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Mechanistic studies suggest that it may modulate enzyme activities or influence cellular signaling pathways associated with cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.

The precise mechanism of action for this compound involves interactions with specific molecular targets within cells. These interactions may lead to:

- Enzyme Modulation : The compound may act as an inhibitor or activator of enzymes involved in critical metabolic pathways.

- Receptor Interaction : It may bind to receptors that regulate cell growth and apoptosis, influencing cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : In vitro studies on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research utilizing molecular docking simulations indicated that this compound could effectively bind to target proteins involved in cancer metabolism, providing insights into its mode of action.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar oxalamides:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| N1-(2-methoxy-2-(p-tolyl)ethyl)-N2-(1-naphthyl)oxalamide | 1448065-86-8 | Antimicrobial, anticancer |

| N1-[3-fluoro-4-[6-methoxyquinolin-4-yl]oxyphenyl]-N(phenylethyl)oxamide | 4579-60-6 | Anticancer |

These comparisons highlight the diversity in biological activity among oxalamide derivatives and underscore the potential therapeutic applications of this compound.

Q & A

Q. What are the key considerations for synthesizing N1-(2-methoxy-2-phenylbutyl)-N2-(m-tolyl)oxalamide?

The synthesis involves multi-step organic reactions under controlled conditions. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) or alcohols (e.g., ethanol) are used to enhance reaction efficiency .

- Catalysts : Triethylamine or morpholine derivatives may facilitate amide bond formation .

- Temperature control : Reactions often proceed at 60–80°C to optimize yields while minimizing side reactions .

- Purification : Techniques like column chromatography or recrystallization ensure purity, validated via TLC and NMR .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic methods:

- NMR spectroscopy : Identifies proton environments (e.g., aromatic protons from m-tolyl groups) and confirms stereochemistry .

- IR spectroscopy : Detects functional groups like carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .

- LC-MS : Validates molecular weight and detects impurities .

Q. What are the solubility and stability profiles under physiological conditions?

- Solubility : Limited aqueous solubility due to lipophilic aromatic and methoxy groups; DMSO or ethanol are preferred for in vitro studies .

- Stability : pH-sensitive; hydrolyzes under strongly acidic/basic conditions. Stability assays (e.g., HPLC monitoring at 37°C) are recommended for biological testing .

Advanced Research Questions

Q. How do modifications to the aromatic substituents affect biological activity?

Substituent variations (e.g., electron-donating groups like methoxy vs. electron-withdrawing groups like nitro) alter interactions with target proteins:

- m-Tolyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted applications .

- Methoxy group : Increases metabolic stability by reducing oxidative degradation .

- Experimental validation : SAR studies using analogs with substituted phenyl rings, followed by enzymatic assays (e.g., IC₅₀ comparisons) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or off-target effects. Mitigation approaches include:

- Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assays) .

- Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity .

- Computational docking : Predict binding modes to clarify mechanism discrepancies (e.g., AutoDock Vina simulations) .

Q. What methods optimize reaction yields for large-scale synthesis?

Scale-up requires:

- Continuous flow reactors : Improve mixing and heat transfer, reducing side products .

- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported morpholine) enhance cost efficiency .

- Process analytical technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy ensures consistency .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition screening : Identify metabolic pathways using fluorogenic substrates .

- Pharmacokinetic profiling : Measure half-life (t₁/₂) and clearance rates in rodent models .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

Q. Table 2: Structural-Activity Relationship (SAR) Insights

| Substituent | Effect on Activity | Rationale | Source |

|---|---|---|---|

| Methoxy group | ↑ Metabolic stability | Reduces CYP450-mediated oxidation | |

| m-Tolyl group | ↑ Lipophilicity | Enhances blood-brain barrier penetration | |

| Nitro group | ↓ Solubility | Increases crystallinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.